molecular formula C8H16O B3148245 2-(2-Methylcyclopentyl)ethanol CAS No. 63936-58-3

2-(2-Methylcyclopentyl)ethanol

Cat. No.: B3148245
CAS No.: 63936-58-3
M. Wt: 128.21 g/mol
InChI Key: IUAKOHCTCFETNO-UHFFFAOYSA-N
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Description

2-(2-Methylcyclopentyl)ethanol is an organic compound with the molecular formula C8H16O It is a secondary alcohol, characterized by a cyclopentane ring substituted with a methyl group and an ethyl alcohol group

Scientific Research Applications

2-(2-Methylcyclopentyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methylcyclopentyl)ethanol can be synthesized through several methods:

    Hydration of Alkenes: One common method involves the hydration of 2-methylcyclopentene using water in the presence of an acid catalyst.

    Reduction of Ketones: Another method is the reduction of 2-methylcyclopentanone using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Grignard Reaction: The Grignard reaction involves the reaction of 2-methylcyclopentylmagnesium bromide with formaldehyde, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale hydration of 2-methylcyclopentene using steam and an acid catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylcyclopentyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-methylcyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-methylcyclopentane using strong reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sulfuric acid for converting the hydroxyl group to a halide.

Major Products

    Oxidation: 2-Methylcyclopentanone.

    Reduction: 2-Methylcyclopentane.

    Substitution: 2-Methylcyclopentyl halides.

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclopentyl)ethanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclopentanol: Similar in structure but lacks the ethyl alcohol group.

    Cyclopentanol: The parent compound without the methyl and ethyl substitutions.

    2-Methylcyclopentanone: The oxidized form of 2-(2-Methylcyclopentyl)ethanol.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(2-methylcyclopentyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7-3-2-4-8(7)5-6-9/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAKOHCTCFETNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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